Gemifloxacin

Overview

Description

Gemifloxacin is a broad-spectrum quinolone antibacterial agent, primarily used to treat acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is known for its effectiveness against a variety of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemifloxacin is synthesized through a multi-step process involving the following key steps:

Formation of the Naphthyridine Core: The synthesis begins with the formation of the 1,8-naphthyridine core, which is achieved through a series of cyclization reactions.

Introduction of the Fluorine Atom: A fluorine atom is introduced at the 6-position of the naphthyridine ring using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Pyrrolidine Ring Formation: The pyrrolidine ring is formed and attached to the naphthyridine core through nucleophilic substitution reactions.

Methoxyimino Group Addition: The methoxyimino group is introduced to the pyrrolidine ring, enhancing the antibacterial activity of the compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to ensure high yield and purity. This typically includes:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Gemifloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites, which are studied for their pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antibacterial activity.

Substitution: Nucleophilic substitution reactions are crucial in the synthesis of this compound, particularly in the formation of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products:

Oxidation Products: Various oxidized metabolites.

Reduction Products: Reduced derivatives with modified antibacterial properties.

Substitution Products: Intermediate compounds formed during synthesis.

Scientific Research Applications

Gemifloxacin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the synthesis and reactivity of quinolone antibiotics.

Biology: Investigated for its effects on bacterial cell walls and DNA replication.

Medicine: Extensively studied for its efficacy in treating respiratory infections, particularly those caused by drug-resistant bacteria.

Industry: Used in the development of new antibacterial agents and formulations.

Mechanism of Action

Gemifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death . This mechanism is particularly effective against gram-positive bacteria like Streptococcus pneumoniae and gram-negative bacteria like Haemophilus influenzae.

Comparison with Similar Compounds

Gemifloxacin is compared with other quinolone antibiotics such as:

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

Uniqueness:

- Enhanced Activity: this compound has superior activity against certain drug-resistant strains of bacteria compared to other quinolones.

- Broad Spectrum: It is effective against a wide range of bacterial pathogens, making it a versatile antibiotic.

- Pharmacokinetics: this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific and medical fields.

If you have any more questions or need further details, feel free to ask!

Biological Activity

Gemifloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity, primarily targeting respiratory and urinary tract infections. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy against various pathogens, safety profile, and recent research findings.

This compound functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By disrupting these processes, this compound exerts a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against various pathogens, particularly those associated with community-acquired pneumonia (CAP). The following table summarizes its activity against key bacterial strains:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Streptococcus pneumoniae | 0.03 | Effective against multidrug-resistant strains |

| Haemophilus influenzae | 0.5 | Commonly implicated in respiratory infections |

| Moraxella catarrhalis | 0.5 | Frequently associated with otitis media |

| Escherichia coli | 0.25 | Effective against urinary tract infections |

| Bacillus subtilis | 0.12 | Notable for its role in food spoilage |

Clinical Studies and Findings

Recent clinical studies have reinforced the efficacy and safety of this compound in treating respiratory infections:

- A study involving 105 patients reported a clinical success rate of 96.1% , with only 3.9% experiencing treatment failure .

- Another study indicated that this compound was well-tolerated with mild adverse effects such as diarrhea (4%) and nausea (3%) being the most common .

- In a comparative study with trovafloxacin, this compound showed superior clinical success rates (87.6% vs. 81.1%) in the intent-to-treat population .

Case Studies

-

Case Study on Efficacy in CAP :

A multicenter trial evaluated this compound's effectiveness in CAP patients, revealing that 77.1% showed improvement on radiological assessments post-treatment . The drug was particularly effective against both Gram-positive and Gram-negative organisms. -

Adverse Effects Case Report :

A report detailed a case of a 33-year-old male who developed fever, maculopapular rash, and elevated liver enzymes after prophylactic use of this compound. This highlights the importance of monitoring for adverse effects even in well-tolerated medications .

Pharmacokinetics

This compound has an oral bioavailability of approximately 71% , with a half-life of 6-8 hours , allowing for once-daily dosing . About 20-35% is excreted unchanged in urine within 24 hours, which supports its use in treating urinary tract infections.

Safety Profile

The safety profile of this compound has been extensively studied:

Properties

CAS No. |

175463-14-6 |

|---|---|

Molecular Formula |

C18H20FN5O4 |

Molecular Weight |

389.4 g/mol |

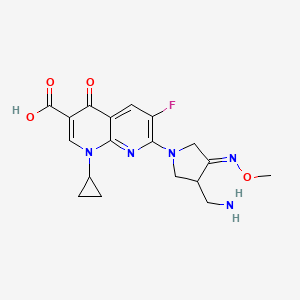

IUPAC Name |

7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14- |

InChI Key |

ZRCVYEYHRGVLOC-HMAPJEAMSA-N |

SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Isomeric SMILES |

CO/N=C\1/CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Canonical SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Appearance |

Solid powder |

Color/Form |

Off-white, amorphous solid from chloroform-ethanol |

melting_point |

235-237 °C |

Key on ui other cas no. |

175463-14-6 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(3-aminomethyl-4-methoxyimino-pyrrolidine-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-(1,8)-naphthyridine-3-carboxylic acid Factive gemifloxacin gemifloxacin mesylate LB 20304 LB-20304 LB20304 SB 265805 SB-265805 SB265805 |

vapor_pressure |

1.04 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.